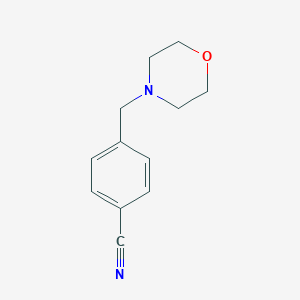

4-(Morpholinomethyl)benzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(morpholin-4-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14/h1-4H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZLYNFDOJXWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191253 | |

| Record name | p-Tolunitrile, alpha-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37812-51-4 | |

| Record name | 4-(Morpholinomethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37812-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolunitrile, alpha-(4-morpholinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037812514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolunitrile, alpha-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Morpholinomethyl)benzonitrile: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-(Morpholinomethyl)benzonitrile (CAS No. 37812-51-4), a versatile building block for researchers, medicinal chemists, and drug development professionals. This document delves into its chemical properties, provides a detailed, field-proven synthetic protocol, outlines robust analytical methodologies for its characterization, and explores its potential applications in modern drug discovery, grounded in the established significance of its constituent pharmacophores.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound is an organic compound that strategically combines two key structural motifs highly valued in medicinal chemistry: the morpholine ring and the benzonitrile group.[1] The morpholine heterocycle is a privileged pharmacophore, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and provide a key interaction point for hydrogen bonding with biological targets.[2] Concurrently, the benzonitrile moiety serves not only as a versatile synthetic handle for further chemical elaboration but is also a recognized substructure in numerous biologically active agents, including kinase inhibitors and anticancer therapeutics.[3][4]

The molecule's structure, featuring a benzyl-morpholine linkage, offers a conformationally flexible yet defined scaffold, making it an attractive starting point for the synthesis of compound libraries aimed at a variety of biological targets. This guide will equip the research scientist with the necessary knowledge to synthesize, purify, and characterize this compound, enabling its effective utilization in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 37812-51-4 | |

| Molecular Formula | C₁₂H₁₄N₂O | |

| Molecular Weight | 202.25 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥97% | [5] |

| SMILES String | N#CC(C=C1)=CC=C1CN2CCOCC2 | |

| InChI Key | BCZLYNFDOJXWGN-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is most effectively achieved via a nucleophilic substitution reaction. This approach is reliable, scalable, and utilizes readily available starting materials. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-(Bromomethyl)benzonitrile

The precursor, 4-(bromomethyl)benzonitrile, is synthesized from 4-methylbenzonitrile via a radical bromination reaction. This is a standard transformation, and a well-established protocol is provided below.[6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzonitrile (1.0 eq) in dry carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C) and maintain for 8 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization to yield 4-(bromomethyl)benzonitrile as a solid.[6]

Causality Behind Experimental Choices:

-

NBS and AIBN: This combination is a classic choice for the selective benzylic bromination of toluenes. AIBN acts as a radical initiator upon heating, which then facilitates the reaction of NBS to provide a bromine radical.

-

Carbon Tetrachloride: CCl₄ is a traditional solvent for radical reactions due to its inertness. However, due to its toxicity, alternative solvents like cyclohexane or acetonitrile can also be considered.

Step 2: Synthesis of this compound

The final product is obtained through the nucleophilic substitution of 4-(bromomethyl)benzonitrile with morpholine. The following protocol is adapted from a highly analogous procedure for the synthesis of 4-(4-bromobenzyl)morpholine.[7]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add potassium carbonate (K₂CO₃, 2.0 eq) and anhydrous acetonitrile (MeCN).

-

Nucleophile Addition: Add morpholine (1.2 eq) to the suspension and stir at room temperature for 10 minutes.

-

Electrophile Addition: Add 4-(bromomethyl)benzonitrile (1.0 eq) in portions to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the solid residue with acetonitrile.

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude residue can be purified by dissolving in a suitable organic solvent like ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate (Na₂SO₄), and finally concentrating under vacuum to yield this compound. A typical yield for this type of reaction is in the range of 85-95%.[7]

Causality Behind Experimental Choices:

-

Potassium Carbonate: A mild inorganic base is used to scavenge the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.

-

Acetonitrile: A polar aprotic solvent is ideal for Sₙ2 reactions as it can dissolve the reactants but does not solvate the nucleophile as strongly as protic solvents, thus maintaining its reactivity.

-

Excess Morpholine: Using a slight excess of the nucleophile helps to ensure the complete consumption of the electrophile.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on analogous structures, the expected chemical shifts for this compound in CDCl₃ are provided below.[7]

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.6 ppm (d, 2H): Aromatic protons ortho to the nitrile group.

-

δ ~7.4 ppm (d, 2H): Aromatic protons meta to the nitrile group.

-

δ ~3.7 ppm (t, 4H): Methylene protons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).

-

δ ~3.5 ppm (s, 2H): Benzylic methylene protons (-Ar-CH₂-).

-

δ ~2.5 ppm (t, 4H): Methylene protons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).

¹³C NMR (100 MHz, CDCl₃):

-

δ ~132 ppm: Aromatic carbons ortho to the nitrile group.

-

δ ~129 ppm: Aromatic carbons meta to the nitrile group.

-

δ ~119 ppm: Nitrile carbon (-C≡N).

-

δ ~112 ppm: Quaternary aromatic carbon attached to the nitrile group.

-

δ ~67 ppm: Methylene carbons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).

-

δ ~63 ppm: Benzylic methylene carbon (-Ar-CH₂-).

-

δ ~53 ppm: Methylene carbons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorptions:

-

~2230-2220 cm⁻¹: A sharp, medium intensity peak characteristic of the nitrile (-C≡N) stretching vibration.[8]

-

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

~2960-2850 cm⁻¹: C-H stretching vibrations of the aliphatic methylene groups.

-

~1600, ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1115 cm⁻¹: C-O-C stretching vibration of the morpholine ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₂H₁₄N₂O, MW: 202.25), the following ions would be expected in the mass spectrum.[9]

| Adduct | Predicted m/z |

| [M+H]⁺ | 203.1179 |

| [M+Na]⁺ | 225.0998 |

| [M+K]⁺ | 241.0738 |

Applications in Drug Discovery

The true value of this compound lies in its potential as a scaffold in the development of novel therapeutics. The combination of the benzonitrile and morpholine moieties makes it a compelling starting point for several therapeutic areas.

Caption: Potential applications of this compound in drug discovery.

-

Kinase Inhibitors: The benzonitrile group is a well-known feature in many kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor in the hinge region of the kinase domain.[10] The morpholine tail can be used to modulate solubility and occupy adjacent pockets in the ATP-binding site.

-

Antitumor Agents: Several patents have disclosed the application of benzonitrile compounds as antitumor drugs, with activity against various cancer cell lines.[4] this compound provides a ready scaffold for the synthesis of analogs to explore structure-activity relationships in this area.

-

Central Nervous System (CNS) Agents: The morpholine moiety is often employed in the design of CNS-active compounds to fine-tune physicochemical properties such as lipophilicity and polarity, which are critical for crossing the blood-brain barrier.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward and high-yielding synthesis, combined with the desirable properties imparted by the morpholine and benzonitrile moieties, makes it an attractive starting point for the development of novel therapeutic agents. This guide provides the necessary technical information and practical protocols to enable researchers to effectively synthesize, characterize, and utilize this compound in their research endeavors.

References

-

4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

- US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents. (n.d.).

-

This compound (C12H14N2O) - PubChemLite. (n.d.). Retrieved January 10, 2026, from [Link]

-

4-(4-Morpholinyl)benzonitrile - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.). Retrieved January 10, 2026, from [Link]

-

4-Morpholinobenzonitrile | C11H12N2O | CID 394808 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

-

PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE - Organic Syntheses. (n.d.). Retrieved January 10, 2026, from [Link]

-

Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

. (n.d.). Retrieved January 10, 2026, from [Link]

- CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents. (n.d.).

-

Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes - Organic Syntheses Procedure. (n.d.). Retrieved January 10, 2026, from [Link]

-

3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene - Organic Syntheses Procedure. (n.d.). Retrieved January 10, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 10, 2026, from [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). Retrieved January 10, 2026, from [Link]

- SG2014015234A - Benzonitrile derivatives as kinase inhibitors - Google Patents. (n.d.).

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Morpholine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.). Retrieved January 10, 2026, from [Link]

-

IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]

- 2. Benzonitrile, 4-methyl- [webbook.nist.gov]

- 3. 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 5. cyclicpharma.com [cyclicpharma.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - this compound (C12H14N2O) [pubchemlite.lcsb.uni.lu]

- 10. SG2014015234A - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]

physicochemical properties of 4-(Morpholinomethyl)benzonitrile

An In-depth Technical Guide to the Physicochemical Properties of 4-(Morpholinomethyl)benzonitrile

Introduction

In the landscape of modern drug discovery and materials science, the benzonitrile moiety serves as a critical pharmacophore and a versatile synthetic intermediate.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a valuable component in the design of novel bioactive molecules. This guide focuses on a specific derivative, this compound, a compound of interest for researchers and drug development professionals.

A thorough understanding of a compound's physicochemical properties is the bedrock of successful research and development. These properties govern everything from reaction kinetics and product purity to a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive technical overview of the core physicochemical characteristics of this compound, offering both foundational data and the scientific reasoning behind its behavior. The insights presented herein are designed to empower researchers to make informed decisions in experimental design, from synthesis and purification to formulation and biological screening.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the first step in any scientific investigation. The fundamental identifiers for this compound are crucial for database searches, regulatory submissions, and accurate record-keeping.

-

IUPAC Name: 4-(morpholin-4-ylmethyl)benzonitrile[2]

The structure of this compound features a central benzene ring substituted at the 1 and 4 positions. A nitrile group (-C≡N) is attached at one end, while a morpholinomethyl group (-CH₂-N(CH₂CH₂)₂O) is at the other. This combination of a polar, basic morpholine ring and a polar nitrile group on a nonpolar aromatic backbone gives the molecule its distinct properties.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical data for this compound, which are critical for its handling, purification, and application in research.

| Property | Value | Source(s) |

| Physical State | Solid | [2][4][5] |

| Appearance | White to light yellow solid | [9] |

| Melting Point | 84-89 °C | [3] |

| Boiling Point | 332.4 °C (Predicted) | [3] |

| Molecular Weight | 202.25 g/mol | [3][4][6][7] |

| Molecular Formula | C₁₂H₁₄N₂O | [3][4][7][8] |

| XlogP (Predicted) | 1.3 | [10] |

| Water Solubility | Insoluble | [9] |

| Storage | 2-8°C, Sealed in dry conditions | [3][8] |

In-Depth Analysis of Physicochemical Parameters

Melting Point and Solid-State Characterization

The melting point of a crystalline solid is a fundamental indicator of its purity. For this compound, the reported range of 84-89°C suggests that the compound is a solid at room temperature.[3] A sharp melting point within this range would indicate high purity, whereas a broad melting range often signifies the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. From a practical standpoint, this melting point is convenient for handling, as it is well above ambient temperature, minimizing issues with clumping or low stability.

Boiling Point and Thermal Stability

The predicted boiling point of 332.4°C is relatively high, a consequence of the molecule's polarity and molecular weight.[3] Experimental determination of the boiling point at atmospheric pressure is often not advisable for complex organic molecules like this one, as they may decompose at such high temperatures. Purification via distillation would require high vacuum to lower the boiling point and prevent thermal degradation.

Solubility Profile: The Interplay of Polarity

The solubility of a compound is dictated by the principle of "like dissolves like." this compound has a dual nature. The nonpolar benzene ring and methylene bridge contribute to its solubility in organic solvents like chloroform, dichloromethane, and ethyl acetate. Conversely, the polar morpholine ring (with its oxygen and nitrogen heteroatoms) and the nitrile group provide some affinity for more polar solvents. However, its overall structure leads to insolubility in water.[9] For drug development, this low aqueous solubility can present challenges for formulation but may be advantageous for crossing lipid-rich biological membranes.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an immiscible lipid (typically octanol) and water. It is a critical parameter in medicinal chemistry for predicting a drug's ability to cross cell membranes. The predicted XlogP value of 1.3 for this compound indicates a moderate level of lipophilicity.[10] This value is within the range often considered favorable for oral drug candidates, suggesting a balance between aqueous solubility for dissolution and lipid solubility for membrane permeation.

Acidity and Basicity (pKa)

The morpholine nitrogen in this compound is a Lewis base, capable of accepting a proton. The pKa of the conjugate acid is expected to be around 8.5 (similar to N-methylmorpholine). This means that at physiological pH (around 7.4), a significant portion of the molecules will exist in their protonated, cationic form. This protonation dramatically increases the compound's aqueous solubility and is a key factor to consider when designing biological assays or formulation strategies. The nitrile group is very weakly basic and does not play a significant role in the acid-base properties under typical conditions.

Spectroscopic Data for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key characteristic absorption bands are:

-

C≡N Stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹. The nitrile stretch is one of the most unambiguous signals in an IR spectrum.[11]

-

C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Medium to strong bands just below 3000 cm⁻¹ (from the methylene bridge and morpholine ring).

-

C-O-C Stretch: A strong, characteristic band for the ether linkage in the morpholine ring, typically appearing in the 1100-1120 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the different types of protons:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.2-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Bridge (-CH₂-): A singlet around δ 3.5-3.7 ppm.

-

Morpholine Protons: Two triplets (or more complex multiplets) for the protons adjacent to the nitrogen (δ ~2.5 ppm) and the oxygen (δ ~3.7 ppm).

-

-

¹³C NMR: The carbon NMR spectrum would complement the proton data:

-

Nitrile Carbon (-C≡N): A signal in the δ 118-120 ppm range.

-

Aromatic Carbons: Four signals in the δ 110-150 ppm range, with two signals for the substituted carbons and two for the unsubstituted carbons.

-

Methylene Bridge Carbon: A signal around δ 60-65 ppm.

-

Morpholine Carbons: Two signals for the carbons adjacent to nitrogen (δ ~53 ppm) and oxygen (δ ~67 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 202. A prominent fragment would likely be observed at m/z = 100, corresponding to the loss of the cyanobenzyl group, resulting in the stable morpholinomethyl cation. The predicted monoisotopic mass is 202.11061 Da.[10]

Experimental Protocols

Trustworthy data relies on robust experimental methods. Below is a standard protocol for determining the melting point of a solid organic compound like this compound.

Protocol: Melting Point Determination

Objective: To accurately determine the melting point range of a purified sample of this compound.

Materials:

-

This compound, purified sample

-

Capillary tubes (open at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, dry under vacuum. Place a small amount of the crystalline solid into a mortar and gently grind it into a fine powder. This ensures uniform packing and heat transfer.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Packing the Sample: Invert the tube and tap the closed end gently on a hard surface to pack the solid down to the bottom. Repeat until a sample height of 2-3 mm is achieved.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary heating to get a rough estimate.

-

Accurate Measurement: Use a fresh sample. Set the heating rate to a slow ramp (1-2 °C per minute) starting from about 10-15 °C below the expected melting point.

-

Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Final Reading: Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

Reporting: Report the result as a melting point range (e.g., 85.5-86.5 °C).

Caption: Workflow for Melting Point Determination.

Synthesis and Safety

Synthetic Pathway Overview

A common and logical route to synthesize this compound involves the reaction of 4-(bromomethyl)benzonitrile with morpholine. This is a standard nucleophilic substitution reaction where the basic nitrogen of morpholine displaces the bromide leaving group.

The precursor, 4-(bromomethyl)benzonitrile, can be synthesized from p-tolunitrile (4-methylbenzonitrile) via a free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN.[12]

Caption: General Synthetic Route to this compound.

Safety and Handling

Based on available Safety Data Sheets (SDS) for related compounds, this compound and its precursors should be handled with appropriate care.[13][14][15][16]

-

Hazards: May be harmful if swallowed, inhaled, or in contact with skin.[14][15] Can cause skin and eye irritation.[13] Always consult the specific SDS for the material being handled.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[13] Use in a well-ventilated area or a chemical fume hood.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14] Recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]

Conclusion

This compound is a molecule with a rich set of physicochemical properties that make it a valuable tool for chemical and pharmaceutical research. Its solid state, moderate lipophilicity, and the basicity of its morpholine ring are key characteristics that define its behavior from the reaction flask to biological systems. The data and protocols outlined in this guide provide a solid foundation for scientists to handle, characterize, and utilize this compound effectively and safely. A deep understanding of these fundamental properties is not merely academic; it is essential for the rational design of experiments and the successful development of new chemical entities.

References

-

Title: 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile - PMC - NIH. Source: National Institutes of Health. URL: [Link]

-

Title: this compound - Organic Building Blocks - Seedion. Source: Seedion. URL: [Link]

-

Title: 4-(4-Morpholinyl)benzonitrile - Spectrum - SpectraBase. Source: SpectraBase. URL: [Link]

-

Title: Electronic Supplementary Information - The Royal Society of Chemistry. Source: The Royal Society of Chemistry. URL: [Link]

-

Title: this compound (C12H14N2O) - PubChemLite. Source: PubChemLite. URL: [Link]

-

Title: 4-Morpholinobenzonitrile | C11H12N2O | CID 394808 - PubChem - NIH. Source: National Institutes of Health. URL: [Link]

- Title: US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents. Source: Google Patents.

-

Title: Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile - ResearchGate. Source: ResearchGate. URL: [Link]

-

Title: this compound (C007B-217072) - Cenmed Enterprises. Source: Cenmed Enterprises. URL: [Link]

-

Title: Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile - PrepChem.com. Source: PrepChem.com. URL: [Link]

-

Title: benzonitrile. Source: chemister.ru. URL: [Link]

-

Title: Benzonitrile, 4-methyl- - the NIST WebBook - National Institute of Standards and Technology. Source: National Institute of Standards and Technology. URL: [Link]

-

Title: 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem. Source: PubChem. URL: [Link]

-

Title: Benzonitrile, 4-methyl- - the NIST WebBook. Source: National Institute of Standards and Technology. URL: [Link]

-

Title: NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Source: ACS Division of Organic Chemistry. URL: [Link]

-

Title: Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Source: The Royal Society of Chemistry. URL: [Link]

-

Title: Benzonitrile | C 7 H 5 N | MD Topology | NMR | X-Ray. Source: nmrbox.org. URL: [Link]

-

Title: Table of Characteristic IR Absorptions. Source: Columbia University. URL: [Link]

-

Title: IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... - ResearchGate. Source: ResearchGate. URL: [Link]

-

Title: 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile. Source: PubChem. URL: [Link]

-

Title: 4-(Bromomethyl)benzonitrile - Optional[1H NMR] - Chemical Shifts - SpectraBase. Source: SpectraBase. URL: [Link]

Sources

- 1. 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Morpholin-4-ylmethylbenzonitrile | CymitQuimica [cymitquimica.com]

- 3. This compound - 有机砌块 - 西典实验 [seedior.com]

- 4. This compound 37812-51-4 [sigmaaldrich.com]

- 5. This compound 37812-51-4 [sigmaaldrich.com]

- 6. parchem.com [parchem.com]

- 7. cyclicpharma.com [cyclicpharma.com]

- 8. 37812-51-4|this compound|BLD Pharm [bldpharm.com]

- 9. 4-(HYDROXYMETHYL)BENZONITRILE | 874-89-5 [chemicalbook.com]

- 10. PubChemLite - this compound (C12H14N2O) [pubchemlite.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. fishersci.com [fishersci.com]

- 14. staging.keyorganics.net [staging.keyorganics.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-Depth Technical Guide to 4-(Morpholinomethyl)benzonitrile: Molecular Structure, Properties, and Synthetic Strategy

Executive Summary: This technical guide provides a comprehensive overview of 4-(Morpholinomethyl)benzonitrile, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, analyze its molecular structure, and present a detailed, mechanistically-grounded synthetic protocol. The discussion is tailored for researchers and drug development professionals, emphasizing the compound's potential as a versatile scaffold, a role stemming from the unique combination of the benzonitrile and morpholine moieties.

Core Physicochemical and Structural Characterization

Introduction to the Compound

This compound (CAS No. 37812-51-4) is a bifunctional organic compound. It incorporates a rigid, aromatic benzonitrile group and a flexible, saturated morpholine ring, linked by a methylene bridge.[1] This structural arrangement imparts a unique set of properties, making it a valuable building block in the synthesis of more complex molecules. The nitrile group can serve as a hydrogen bond acceptor or be transformed into other functional groups, while the morpholine moiety is a well-established pharmacophore known to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2]

Key Physicochemical Properties

The essential quantitative data for this compound are summarized below. These properties are critical for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 37812-51-4 | [3][4][5] |

| Molecular Formula | C₁₂H₁₄N₂O | [3][4][6] |

| Molecular Weight | 202.25 g/mol | [3][4][7] |

| Appearance | Solid | [4][6] |

| SMILES String | N#CC(C=C1)=CC=C1CN2CCOCC2 | [4][5] |

| InChI Key | BCZLYNFDOJXWGN-UHFFFAOYSA-N | [4][6] |

Molecular Structure Analysis

The structure of this compound consists of a para-substituted benzene ring. The nitrile (-C≡N) group is attached directly to one side of the ring, and a morpholinomethyl (-CH₂-N(CH₂CH₂)₂O) group is attached to the opposite side. The morpholine ring typically adopts a stable chair conformation.[2] The spatial arrangement of these functional groups is key to its utility in designing molecules that can interact with specific biological targets.

Sources

- 1. CAS 37812-51-4: this compound [cymitquimica.com]

- 2. 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cyclicpharma.com [cyclicpharma.com]

- 4. This compound 37812-51-4 [sigmaaldrich.com]

- 5. This compound 37812-51-4 [sigmaaldrich.com]

- 6. 4-Morpholin-4-ylmethylbenzonitrile | CymitQuimica [cymitquimica.com]

- 7. parchem.com [parchem.com]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-(Morpholinomethyl)benzonitrile

Executive Summary: The Strategic Importance of this compound

In the landscape of modern medicinal chemistry and materials science, the morpholine moiety is a cornerstone pharmacophore, prized for imparting favorable physicochemical properties such as enhanced aqueous solubility and metabolic stability. When coupled with a functionalized aromatic core like benzonitrile, it creates a versatile molecular scaffold. This compound is a key building block, serving as a precursor for a diverse array of more complex molecules, including pharmaceutical agents and functional materials.[1][2][3]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from 4-cyanobenzyl bromide and morpholine. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, ensuring that the protocol is not only reproducible but also adaptable. We will explore the reaction mechanism, provide a self-validating experimental protocol, detail critical safety considerations, and outline methods for analytical characterization of the final product.

Mechanistic Rationale: A Nucleophilic Substitution Approach

The synthesis of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[4][5] This pathway is favored due to the specific attributes of the reactants.

Causality Behind Component Selection:

-

Electrophile: 4-Cyanobenzyl Bromide: As a primary benzylic halide, this substrate is highly activated for SN2 displacement. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic. Furthermore, the adjacent phenyl ring stabilizes the reaction's transition state through π-orbital overlap, significantly accelerating the reaction rate compared to a simple alkyl halide.[4] Bromine serves as an excellent leaving group due to its ability to stabilize the negative charge as a bromide ion.

-

Nucleophile: Morpholine: The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it a potent nucleophile. It readily attacks the electrophilic benzylic carbon of 4-cyanobenzyl bromide.

-

Base: Anhydrous Potassium Carbonate (K₂CO₃): The reaction generates one equivalent of hydrobromic acid (HBr). In the absence of a base, this acid would protonate the nitrogen of the morpholine starting material, forming a morpholinium salt. This salt is no longer nucleophilic, which would effectively halt the reaction. Potassium carbonate is an inexpensive and effective inorganic base that acts as an acid scavenger, neutralizing the HBr as it forms and allowing the reaction to proceed to completion.[6][7]

-

Solvent: Acetonitrile (CH₃CN): A polar aprotic solvent is ideal for SN2 reactions. Acetonitrile effectively dissolves the ionic potassium carbonate and the organic reactants but does not form a strong solvation shell around the morpholine nucleophile. This leaves the nucleophile "free" and highly reactive, promoting a rapid reaction rate.[6]

The overall reaction proceeds in a single, concerted step where the morpholine nitrogen attacks the benzylic carbon while simultaneously displacing the bromide ion.

Sources

- 1. 4-Cyanobenzyl bromide | 17201-43-3 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cyberleninka.ru [cyberleninka.ru]

starting materials for 4-(Morpholinomethyl)benzonitrile synthesis

An In-depth Technical Guide to the Synthesis of 4-(Morpholinomethyl)benzonitrile: Starting Materials and Core Methodologies

Abstract

This compound is a valuable bifunctional molecule increasingly utilized as a key intermediate in the development of novel pharmaceuticals and functional materials. Its structure combines the desirable physicochemical properties of the morpholine moiety, such as improved aqueous solubility and metabolic stability, with the versatile reactivity of the benzonitrile group. This guide offers a comprehensive technical overview of the primary synthetic strategies for its preparation, intended for researchers, chemists, and professionals in drug development. We will dissect the two predominant synthetic pathways—nucleophilic substitution and reductive amination—providing a detailed examination of starting material selection, reaction mechanisms, field-proven experimental protocols, and a comparative analysis to guide synthetic route selection for both laboratory and industrial scales.

Chapter 1: Strategic Approaches to Synthesis

The synthesis of this compound is primarily achieved through two robust and well-established chemical transformations. The choice between these routes depends on factors such as the availability and cost of starting materials, desired scale, and safety considerations. The two core strategies are:

-

Nucleophilic Substitution: This pathway involves the formation of the benzylic C-N bond via the reaction of a nucleophilic morpholine with an electrophilic 4-(halomethyl)benzonitrile derivative. This is a classic SN2 (bimolecular nucleophilic substitution) reaction.

-

Reductive Amination: This approach builds the same C-N bond by first condensing morpholine with 4-formylbenzonitrile to form an intermediate iminium ion, which is subsequently reduced in situ to the target amine.

The retrosynthetic analysis below illustrates these two fundamental disconnections of the target molecule.

Caption: Core retrosynthetic strategies for this compound.

Chapter 2: The Nucleophilic Substitution Pathway

This pathway is arguably the most direct method for synthesizing the target molecule. It leverages the high reactivity of benzylic halides toward nucleophilic attack by secondary amines like morpholine.

Principle and Mechanism

The reaction proceeds via a classic SN2 mechanism. The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-(halomethyl)benzonitrile. This concerted step displaces the halide leaving group, forming the new carbon-nitrogen bond. A non-nucleophilic weak base, such as potassium carbonate (K₂CO₃), is typically added to neutralize the hydrohalic acid byproduct, preventing the protonation and deactivation of the morpholine nucleophile.

Starting Material Focus: 4-(Halomethyl)benzonitriles

The key electrophile in this synthesis is a 4-(halomethyl)benzonitrile. The choice between the bromo- and chloro-derivatives is a critical decision based on a trade-off between reactivity and cost.

-

4-(Bromomethyl)benzonitrile (p-Cyanobenzyl Bromide): This is the more reactive electrophile due to bromide being a better leaving group than chloride. It is a white solid with a melting point of 115-117 °C and is known to be a lachrymator, requiring careful handling.[1] It can be synthesized via several methods.

-

4-(Chloromethyl)benzonitrile (p-Cyanobenzyl Chloride): This precursor is generally less expensive but also less reactive, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times). It is a versatile intermediate for introducing the 4-cyanobenzyl moiety.[2][3][4]

Synthesis of 4-(Bromomethyl)benzonitrile

Two common laboratory-scale preparations for this key intermediate are detailed below.

Method A: Free-Radical Bromination of 4-Methylbenzonitrile (p-Tolunitrile) This method utilizes a radical initiator, such as azobisisobutyronitrile (AIBN), to facilitate the selective bromination of the benzylic methyl group of 4-methylbenzonitrile using N-bromosuccinimide (NBS).

Experimental Protocol [5]

-

To a solution of 4-methylbenzonitrile (1.0 g, 8.54 mmol) in 30 mL of dry carbon tetrachloride, add N-bromosuccinimide (1.82 g, 10.24 mmol) and a catalytic amount of AIBN (approx. 70 mg, 0.43 mmol).

-

Heat the reaction mixture to reflux (approx. 77 °C) and maintain for 8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol or an ethanol/ethyl acetate mixture) to yield pure 4-(bromomethyl)benzonitrile.[6]

Method B: Hydrobromination of 4-Cyanobenzyl Alcohol This route involves the conversion of the benzylic alcohol to the corresponding bromide using a hydrobromic acid source.

Experimental Protocol [7]

-

Suspend 4-cyanobenzyl alcohol (114.5 g, 0.86 mol) in n-hexane (550 mL).

-

Add 48% aqueous hydrobromic acid (218 g, 1.07 mol) to the suspension.

-

Heat the mixture to reflux and stir for 2 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the crude solid.

-

Recrystallize the solid from methanol (600 mL) by heating to reflux to fully dissolve, followed by cooling in an ice bath for 2 hours.

-

Filter the resulting white crystals and dry at 50 °C to yield pure 4-(bromomethyl)benzonitrile (typical yield: 92%).

| Parameter | Method A: Radical Bromination | Method B: From Alcohol |

| Starting Material | 4-Methylbenzonitrile | 4-Cyanobenzyl Alcohol |

| Primary Reagent | N-Bromosuccinimide (NBS) | Hydrobromic Acid (HBr) |

| Typical Yield | ~90%[5] | ~92%[7] |

| Advantages | High yield, common starting material. | High yield, avoids radical initiators. |

| Disadvantages | Requires careful control of radical reaction; use of CCl₄ (toxic). | Requires handling of corrosive HBr. |

Detailed Protocol: Synthesis of this compound via Nucleophilic Substitution

This protocol is adapted from a general and highly efficient procedure for the N-alkylation of morpholine.[8]

Materials and Equipment

-

Reactants: 4-(Bromomethyl)benzonitrile, Morpholine, Anhydrous Potassium Carbonate (K₂CO₃)

-

Solvent: Anhydrous Acetonitrile (MeCN)

-

Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, standard glassware for work-up and purification.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq).

-

Add anhydrous acetonitrile (50 mL), followed by morpholine (1.05 g, 12.0 mmol, 1.2 eq). Stir the suspension at room temperature for 10 minutes.

-

Addition of Electrophile: Add 4-(bromomethyl)benzonitrile (1.96 g, 10.0 mmol, 1.0 eq) to the reaction mixture.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C). Maintain reflux for 4-6 hours, monitoring by TLC until the starting benzyl bromide is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the combined filtrate under reduced pressure to yield the crude product.

-

Purification: Dissolve the crude residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the purified product. Further purification can be achieved by column chromatography on silica gel if necessary. A typical yield for this reaction is in the range of 85-95%.[8]

Caption: Workflow for the nucleophilic substitution pathway.

Chapter 3: The Reductive Amination Pathway

Reductive amination is a powerful and versatile method for amine synthesis, providing an excellent alternative to the substitution pathway, particularly if the corresponding aldehyde is more readily available or cost-effective than the benzyl halide.

Principle and Mechanism

This one-pot reaction involves two key steps:

-

Iminium Ion Formation: The nucleophilic nitrogen of morpholine attacks the electrophilic carbonyl carbon of 4-formylbenzonitrile. Subsequent dehydration leads to the formation of a transient iminium ion.

-

Reduction: A hydride-based reducing agent, present in the reaction mixture, reduces the C=N⁺ double bond of the iminium ion to furnish the final tertiary amine product.

The efficiency of this reaction hinges on the choice of reducing agent, which must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion.[9]

Starting Material Focus: 4-Formylbenzonitrile

4-Formylbenzonitrile (p-cyanobenzaldehyde) is a stable, crystalline solid that is commercially available. It serves as the electrophilic carbonyl component in this synthesis. Its utility as a versatile starting material is well-documented, for instance, in Wittig-type olefination reactions to produce complex molecules.[10]

The Choice of Reducing Agent

The selection of the reducing agent is paramount for a successful reductive amination.

| Reducing Agent | Characteristics | Typical Conditions |

| Sodium Borohydride (NaBH₄) | A common, inexpensive reducing agent. Can also reduce the aldehyde if conditions are not controlled. Best used in a two-step procedure (imine formation first).[11] | Methanol, Room Temperature |

| Sodium Cyanoborohydride (NaBH₃CN) | Milder than NaBH₄. Selective for the iminium ion in a slightly acidic pH range (pH 6-7), where iminium formation is favored.[12] | Methanol, Acetic Acid (cat.), Room Temperature |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A very mild and selective reagent, often the preferred choice for challenging reductive aminations. Does not require strict pH control.[13] | Dichloroethane (DCE) or Tetrahydrofuran (THF), Room Temperature |

| Formic Acid (Leuckart-Wallach Reaction) | Acts as both the acid catalyst and the hydride source. Typically requires high temperatures (>120 °C).[14][15] | Neat or with a co-solvent, 120-180 °C |

Detailed Protocol: Synthesis of this compound via Reductive Amination

This protocol employs sodium cyanoborohydride, a reliable reagent for one-pot reductive aminations.

Materials and Equipment

-

Reactants: 4-Formylbenzonitrile, Morpholine, Sodium Cyanoborohydride (NaBH₃CN)

-

Solvent: Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid

-

Equipment: Round-bottom flask, magnetic stirrer, standard glassware.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-formylbenzonitrile (6.55 g, 50.0 mmol, 1.0 eq) in methanol (100 mL).

-

Add morpholine (5.23 g, 60.0 mmol, 1.2 eq) to the solution.

-

Adjust the pH of the mixture to approximately 6 by the dropwise addition of glacial acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

-

Reduction: In small portions, carefully add sodium cyanoborohydride (3.77 g, 60.0 mmol, 1.2 eq) to the stirring solution. Gas evolution (hydrogen) may be observed.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2) to destroy any excess NaBH₃CN. Stir for 1 hour.

-

Basify the solution with 2M NaOH to pH > 10.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target compound.

Caption: Workflow for the reductive amination pathway.

Chapter 4: Comparative Analysis and Conclusion

| Factor | Nucleophilic Substitution Pathway | Reductive Amination Pathway |

| Starting Materials | 4-(Halomethyl)benzonitrile, Morpholine | 4-Formylbenzonitrile, Morpholine |

| Key Reagents | K₂CO₃ (Base) | NaBH₃CN or NaBH(OAc)₃ (Reducer) |

| Reaction Conditions | Typically requires heating (reflux). | Often proceeds at room temperature. |

| Scalability | Highly scalable and common in industry. | Also highly scalable; one-pot nature is advantageous. |

| Safety Concerns | 4-(Bromomethyl)benzonitrile is a lachrymator and skin irritant.[8] | NaBH₃CN is toxic and releases HCN upon contact with strong acid. Requires careful quenching. |

| Atom Economy | Good, but generates stoichiometric salt waste (KX, K₂CO₃). | Good, generates borate salts and H₂ gas as byproducts. |

| Versatility | Excellent for this specific transformation. | Broadly applicable to a wide range of aldehydes/ketones and amines. |

Conclusion

Both the nucleophilic substitution and reductive amination pathways are highly effective and reliable for the synthesis of this compound.

The nucleophilic substitution route is often preferred for its directness and simplicity, especially when a high-quality 4-(halomethyl)benzonitrile is readily available. The reaction is robust and typically proceeds to high conversion with straightforward purification. Its primary drawback lies in the handling of the lachrymatory and corrosive benzyl halide precursors.

The reductive amination route offers significant advantages in its operational simplicity as a one-pot procedure and the use of less hazardous starting materials (aldehyde vs. benzyl halide). The mild reaction conditions (often ambient temperature) are also beneficial. This route is an excellent choice when the aldehyde is more economical or available, and it avoids the need to handle lachrymatory intermediates.

The ultimate choice of synthetic strategy will be dictated by the specific constraints and priorities of the laboratory or production facility, including starting material cost, equipment availability, safety protocols, and desired scale of production.

References

- Google Patents. (2011). KR101088892B1 - Method for preparing 4-cyano benzyl bromide.

-

ChemBK. (n.d.). 4-(Chloromethyl)benzonitrile. Retrieved from [Link]

-

Gowda, B. K. K., et al. (2011). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1600. Retrieved from [Link]

- Google Patents. (2008). US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

Venkatasai Life Sciences. (n.d.). 4-Cyanobenzyl Bromide | 17201-43-3. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

- Google Patents. (2018). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

- Zhang, W., et al. (2007). Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of Chemical Research, 2007(1), 47-49.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714.

-

Schnitzer, T., et al. (2022). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Beilstein Journal of Organic Chemistry, 18, 1148-1157. Retrieved from [Link]

-

Semantic Scholar. (1949). Studies on the Leuckart Reaction. Retrieved from [Link]

- Ogo, S., et al. (2000). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Organometallics, 19(23), 4937-4939.

-

Smith, J. G., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(40), 12978-12985. Retrieved from [Link]

-

Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. Retrieved from [Link]

-

ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved from [Link]

-

Intelli, A. J., et al. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563. Retrieved from [Link]

Sources

- 1. 4-Cyanobenzyl bromide | 17201-43-3 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(Chloromethyl)tolunitrile | 874-86-2 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Page loading... [guidechem.com]

- 7. KR101088892B1 - Method for preparing 4-cyano benzyl bromide - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organicreactions.org [organicreactions.org]

- 10. orgsyn.org [orgsyn.org]

- 11. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jk-sci.com [jk-sci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Leuckart reaction - Wikipedia [en.wikipedia.org]

4-(Morpholinomethyl)benzonitrile solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(Morpholinomethyl)benzonitrile in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Foreword

In the landscape of drug discovery and chemical synthesis, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of process development, formulation, and bioavailability. This compound, a molecule incorporating both a polar morpholine ring and a moderately polar benzonitrile group, presents a unique and instructive case study in solubility science. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple data sheet to provide a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. Herein, we dissect the molecular characteristics that govern its behavior, introduce robust predictive models, and provide detailed, field-proven experimental protocols.

Molecular Profile and Physicochemical Drivers of Solubility

To understand the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties. The molecule, with the empirical formula C₁₂H₁₄N₂O, is a composite of three key structural features: a phenyl ring, a nitrile group (-C≡N), and a morpholinomethyl substituent.[1][2]

-

Benzene Ring: This nonpolar, aromatic core contributes to van der Waals interactions and favors solubility in nonpolar or aromatic solvents like toluene and benzene.

-

Nitrile Group: The cyano group is strongly polar and a hydrogen bond acceptor. This feature enhances interactions with polar solvents.[3] However, its contribution to aqueous solubility can be limited.[4]

-

Morpholine Ring: This saturated heterocycle is a powerful solubility modulator.[5] The ether oxygen acts as a hydrogen bond acceptor, and the tertiary amine nitrogen is a weak base (pKa of the conjugate acid is typically around 8.5 for morpholine itself), allowing for potential salt formation in acidic conditions and acting as a hydrogen bond acceptor.[6][7] The presence of the morpholine ring generally improves aqueous solubility.[5]

Collectively, these features bestow upon this compound a distinct amphiphilic character with a notable polarity. Its predicted physicochemical properties, which are crucial inputs for both theoretical understanding and computational models, are summarized below.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | 202.25 g/mol | Moderate molecular size, generally not a limiting factor for solubility.[1] |

| logP (Octanol/Water) | ~1.5 - 2.0 | Indicates a moderate lipophilicity; suggests solubility in both polar and some nonpolar organic solvents. |

| Topological Polar Surface Area (TPSA) | ~33.1 Ų | Suggests good potential for membrane permeability and interaction with polar solvents. |

| Hydrogen Bond Acceptors | 3 (Nitrile N, Morpholine O, Morpholine N) | Strong capacity to interact with protic solvents (e.g., alcohols) and other hydrogen bond donors. |

| Hydrogen Bond Donors | 0 | Cannot act as a hydrogen bond donor, limiting some interactions with aprotic solvents. |

| pKa (Conjugate Acid) | ~8.0 - 8.5 | The morpholine nitrogen is basic; solubility will be significantly enhanced in acidic media due to salt formation. |

Theoretical Framework for Solubility Prediction

While direct experimental data for this compound is not extensively published, its solubility can be reliably predicted using established theoretical frameworks.

The Principle of "Like Dissolves Like"

This foundational principle posits that substances with similar intermolecular forces are likely to be miscible. For this compound, this implies:

-

High Solubility in Polar Protic Solvents: Solvents like ethanol, methanol, and isopropanol are expected to be excellent solvents. They can engage in hydrogen bonding with the morpholine oxygen and nitrogen, and the nitrile nitrogen.

-

Good Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN) should effectively dissolve the compound due to strong dipole-dipole interactions with the nitrile and morpholine moieties.

-

Moderate to Low Solubility in Nonpolar Solvents: Solvents like hexane and cyclohexane are predicted to be poor solvents, as they can only engage in weak van der Waals interactions with the benzene ring. Aromatic solvents like toluene may show slightly better performance due to π-π stacking interactions.

Hansen Solubility Parameters (HSP)

A more quantitative evolution of "like dissolves like" is the Hansen Solubility Parameter (HSP) model. It deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8][9] A solvent is likely to dissolve a solute if their HSP values are close. The distance (Ra) between the solute and solvent in the three-dimensional Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is predicted.[8]

While the specific HSP values for this compound require experimental determination or specialized software prediction, we can infer its characteristics. It would possess a moderate δD from the phenyl ring, a significant δP from the nitrile group, and a notable δH from the hydrogen bond accepting morpholine and nitrile groups. Therefore, solvents with a balanced HSP profile, rather than those dominated by a single parameter, are expected to be most effective.

Computational Predictive Models

For high-accuracy predictions, especially in complex solvent systems, computational models are indispensable.

-

COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This powerful model uses quantum chemical calculations to predict thermodynamic properties, including solubility, from first principles.[10][11][12] It calculates the interaction energies between the solute and solvent molecules based on their surface polarity distributions (σ-profiles). COSMO-RS is particularly valuable because it does not rely on existing experimental data for the specific solute, making it ideal for novel compounds.[10][12]

-

QSPR (Quantitative Structure-Property Relationship): QSPR models develop mathematical relationships between a compound's structural features (descriptors) and its properties.[13][14][15] These models are trained on large datasets of known solubilities and can predict the solubility of new compounds based on calculated descriptors like molecular weight, logP, and surface area.[13][14]

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. The following section provides detailed protocols for determining both thermodynamic and kinetic solubility, which are crucial for different applications in research and development.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the saturated concentration of a compound in a solvent at equilibrium. The Shake-Flask Method is the gold standard for this measurement due to its reliability.[1][16][17]

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is critical to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker. Equilibration time must be sufficient to reach a steady state; 24 to 48 hours is typical, but should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[16][17]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the vials at high speed and then carefully drawing the supernatant. Filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) is a mandatory subsequent step to remove any remaining particulates.

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent (often the mobile phase for the analytical method). Determine the concentration of this compound using a validated analytical method, typically HPLC-UV. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

-

Reporting: Express solubility in units such as mg/mL or mol/L at the specified temperature.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO). This is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.[18][19] Nephelometry , which measures light scattering from suspended particles, is a common technique.[3][20][21]

Protocol: High-Throughput Nephelometry

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution into the aqueous or organic buffer being tested. This creates a concentration gradient.[22]

-

Incubation: Incubate the plate for a short, defined period (e.g., 1-2 hours) at a constant temperature.[23]

-

Measurement: Place the microtiter plate in a laser nephelometer and measure the light scattering (expressed in Nephelometric Turbidity Units, NTU) in each well.[21][22]

-

Data Analysis: Plot the NTU values against the compound concentration. The concentration at which the light scattering signal sharply increases above the baseline indicates the point of precipitation, which is reported as the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination using Nephelometry.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following table summarizes the predicted solubility of this compound in a range of common organic solvents. These are qualitative predictions intended to guide solvent selection for experimental validation.

Table 2: Predicted Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the nitrile and morpholine groups. |

| Ethers | Tetrahydrofuran (THF) | Moderate | Moderate polarity and hydrogen bond accepting capability. |

| Ketones | Acetone | Moderate to High | Good polarity and hydrogen bond acceptor. |

| Halogenated | Dichloromethane (DCM) | Moderate | Can dissolve moderately polar compounds. |

| Aromatic | Toluene | Low to Moderate | π-π interactions with the benzene ring, but overall polarity mismatch. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | Dominated by weak van der Waals forces; significant polarity mismatch. |

Conclusion

This compound is a molecule of moderate polarity, with its solubility behavior dictated by a balance between its nonpolar aromatic core and its polar morpholine and nitrile functionalities. While extensive published quantitative data is sparse, a strong predictive understanding can be achieved through the application of fundamental solubility principles and advanced computational models like COSMO-RS. This guide provides the theoretical grounding and detailed experimental protocols necessary for researchers to confidently determine the solubility of this compound in any organic solvent of interest. For drug development and process chemistry, a thorough experimental validation using the shake-flask method for thermodynamic solubility and nephelometry for kinetic screening is strongly recommended to inform formulation, purification, and synthetic route optimization.

References

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. SCM. Retrieved from [Link]

- Yan, A., & Gestein, P. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of pharmaceutical sciences, 91(11), 2438–2449.

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Retrieved from [Link]

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- SLAS Discovery. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3), 100149.

-

Royal Society of Chemistry. (n.d.). A unified ML framework for solubility prediction across organic solvents. RSC Publishing. Retrieved from [Link]

- Cyprotex. (n.d.).

- Klamt, A. (n.d.). Predicting Solubilities in Polymer Systems Using Cosmo-Rs. COSMOlogic.

- Klajmon, M. (n.d.).

- OUCI. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. OUCI.

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry.

- Enamine. (n.d.). Solubility Assay by Laser Nephelometry. Enamine.

- Nguyen, B., et al. (2020).

- ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.

- Process Safety and Environmental Protection. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.

- Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Grokipedia. (n.d.). Hansen solubility parameter. Grokipedia.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia.

- Industrial & Engineering Chemistry Research. (n.d.). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems.

- UTMB Research Experts. (n.d.). A Quantitative Structure-Property Relationship for Predicting Drug Solubility in PEG 400/Water Cosolvent Systems. UTMB Research Experts.

- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility. BenchChem.

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Hansen Solubility. Retrieved from [Link]

- de Campos, V. E., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 37-46.

- PubMed. (n.d.). A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure. PubMed.

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- PubMed. (n.d.). A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure. PubMed.

- BioDuro. (n.d.). ADME Solubility Assay. BioDuro.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.

- American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction.

- SpecialChem. (2018). Hansen Solubility Parameters (HSP)

- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016). ACS Medicinal Chemistry Letters.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

- Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. (2017). Scientific Reports.

- PubChem. (n.d.). 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile.

- Acta Crystallographica Section E. (n.d.). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. PMC - NIH.

- Bergazin, T. D., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Journal of computer-aided molecular design, 35(5), 547–566.

- PubMed. (n.d.).

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). Molecules.

- Semantic Scholar. (n.d.). Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. Semantic Scholar.

- National Institutes of Health. (n.d.).

- ChemRxiv. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Cambridge Open Engage.

- Parchem. (n.d.). This compound (Cas 37812-51-4). Parchem.

- National Center for Biotechnology Information. (n.d.). Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.

- PubChem. (n.d.). 4-(4-Methylphenoxy)benzonitrile.

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. scm.com [scm.com]

- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 12. scispace.com [scispace.com]

- 13. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]